
4,5-Dichloro-1-(6-chloropyridin-2-yl)-1,2-dihydropyridazine-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-1-(6-chloropyridin-2-yl)-1,2-dihydropyridazine-3,6-dione is a heterocyclic compound that contains both pyridazine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-1-(6-chloropyridin-2-yl)-1,2-dihydropyridazine-3,6-dione typically involves the reaction of 6-chloropyridine-2-carboxylic acid with hydrazine hydrate, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-1-(6-chloropyridin-2-yl)-1,2-dihydropyridazine-3,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4,5-Dichloro-1-(6-chloropyridin-2-yl)-1,2-dihydropyridazine-3,6-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-1-(6-chloropyridin-2-yl)-1,2-dihydropyridazine-3,6-dione involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-1,2-dihydropyridazine-3,6-dione: Lacks the chloropyridinyl group.
6-Chloropyridine-2-carboxylic acid: Precursor in the synthesis of the compound.
Pyridazine derivatives: Share the pyridazine ring structure but differ in functional groups.
Uniqueness
4,5-Dichloro-1-(6-chloropyridin-2-yl)-1,2-dihydropyridazine-3,6-dione is unique due to its combination of pyridazine and pyridine rings, along with the presence of multiple chlorine atoms
Properties
CAS No. |
89570-75-2 |
|---|---|
Molecular Formula |
C9H4Cl3N3O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
4,5-dichloro-2-(6-chloropyridin-2-yl)-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C9H4Cl3N3O2/c10-4-2-1-3-5(13-4)15-9(17)7(12)6(11)8(16)14-15/h1-3H,(H,14,16) |
InChI Key |
WOJPDKRBNDHDGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)N2C(=O)C(=C(C(=O)N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


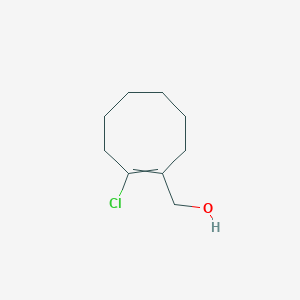
![N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine](/img/structure/B14385077.png)
![3-(2,2-Diphenylethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14385084.png)
![2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14385100.png)


![1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one](/img/structure/B14385109.png)
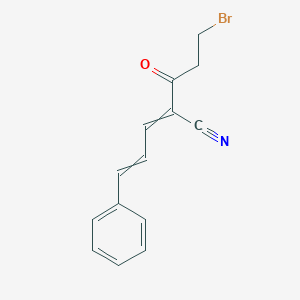
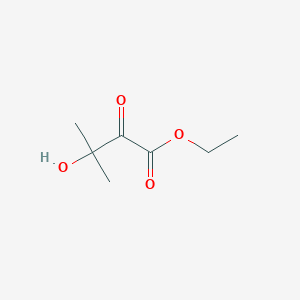
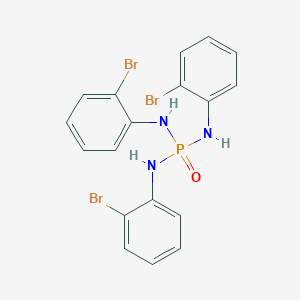
![Acetamide, N-[4-(tetrahydro-2H-pyran-4-yl)-2-thiazolyl]-](/img/structure/B14385122.png)

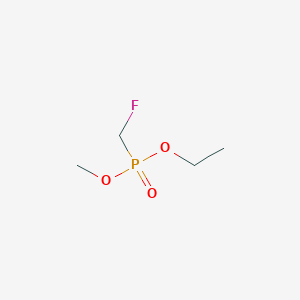
![{[1-(1-Methoxyhex-2-en-1-yl)-2-methylidenecyclobutyl]oxy}(trimethyl)silane](/img/structure/B14385135.png)
